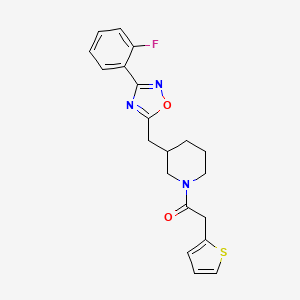

1-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone

Description

1-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a synthetic small molecule featuring a 1,2,4-oxadiazole core substituted with a 2-fluorophenyl group and linked via a piperidine scaffold to a thiophene-containing acetyl moiety.

Properties

IUPAC Name |

1-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O2S/c21-17-8-2-1-7-16(17)20-22-18(26-23-20)11-14-5-3-9-24(13-14)19(25)12-15-6-4-10-27-15/h1-2,4,6-8,10,14H,3,5,9,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEZZILJEVMVOSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC2=CC=CS2)CC3=NC(=NO3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic molecule that incorporates a 1,2,4-oxadiazole ring, a piperidine moiety, and a thiophene group. This structure is significant due to its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure

The chemical formula of the compound is , with a molecular weight of approximately 372.46 g/mol. The presence of the 2-fluorophenyl and thiophen-2-yl groups suggests potential interactions with biological targets that warrant investigation.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit various biological activities. These include:

- Antimicrobial Activity : Many derivatives of oxadiazoles have been shown to possess significant antibacterial and antifungal properties.

- Anticancer Activity : Some studies suggest that oxadiazole derivatives can inhibit cancer cell proliferation.

- Antiparasitic Activity : Certain oxadiazole compounds demonstrate activity against protozoan parasites.

Antimicrobial Activity

The antimicrobial efficacy of compounds similar to the target molecule has been extensively documented. For instance:

| Compound Type | MIC (µg/mL) | Target Organisms |

|---|---|---|

| Oxadiazole Derivatives | 0.22 - 0.25 | Staphylococcus aureus, Escherichia coli |

| Fluorinated Oxadiazoles | 1.56 | Staphylococcus aureus |

| Thiophene-containing Compounds | Varies | Multiple Gram-positive and Gram-negative bacteria |

Studies have shown that derivatives with halogen substitutions, such as fluorine or chlorine, enhance antibacterial activity against strains like E. coli and S. pneumoniae .

Anticancer Activity

Research has indicated that oxadiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For example:

- Mechanism of Action : Some studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential.

Antiparasitic Activity

The antiparasitic potential of oxadiazole derivatives has also been explored:

- Inhibition of Protozoan Growth : Certain compounds have shown IC50 values comparable to standard antimalarial drugs like chloroquine.

| Compound | IC50 (µM) | Target Organism |

|---|---|---|

| Oxadiazole Derivative A | 0.95 | Plasmodium falciparum |

| Oxadiazole Derivative B | 0.10 | Leishmania spp. |

Case Studies

Several studies highlight the biological activity of oxadiazole derivatives:

- Antibacterial Study : A series of oxadiazoles were synthesized and tested against multi-drug resistant strains, showing promising results with MIC values significantly lower than standard antibiotics .

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects on human embryonic kidney cells (HEK293), indicating low toxicity for several derivatives while maintaining strong activity against cancer cell lines .

- Antimicrobial Resistance : Research focused on the ability of certain oxadiazoles to overcome resistance mechanisms in bacteria, suggesting that modifications in structure can yield more effective agents against resistant strains .

Scientific Research Applications

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities, including:

Antimicrobial Activity

Studies indicate that derivatives containing oxadiazole and piperidine structures often show significant antimicrobial properties. For instance, compounds similar to 1-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone have been evaluated for their efficacy against various bacterial strains using serial dilution methods.

Table 1: Antimicrobial Activity Data

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 8 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| This Compound | Pseudomonas aeruginosa | 12 µg/mL |

Anticancer Activity

The anticancer potential of this compound has also been explored. Recent studies have shown that it can inhibit the proliferation of various cancer cell lines, demonstrating cytotoxic effects.

Table 2: Anticancer Activity Data

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa (Cervical) | 15 | Apoptosis induction |

| Compound B | MCF-7 (Breast) | 10 | Cell cycle arrest |

| This Compound | A549 (Lung) | 12 | Inhibition of proliferation |

Case Study 1: In Vivo Efficacy

In vivo studies using xenograft models have demonstrated that administration of this compound leads to significant tumor reduction at varying doses. The results indicate a dose-dependent response, suggesting its potential as an anticancer agent.

Case Study 2: Pharmacokinetics

Pharmacokinetic studies reveal that after administration, peak plasma concentrations are achieved within two hours, with a half-life suitable for therapeutic applications. The gradual decline in plasma concentration over 24 hours suggests a favorable pharmacokinetic profile for potential clinical use.

Comparison with Similar Compounds

Heterocyclic Core Modifications

Fluorine Substituent Effects

Scaffold Flexibility

- Piperidine (target compound) vs.

Pharmacological Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.